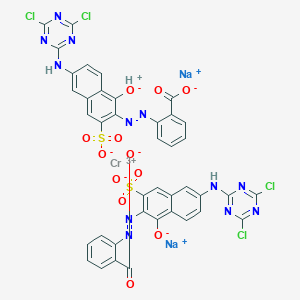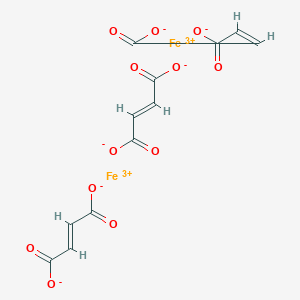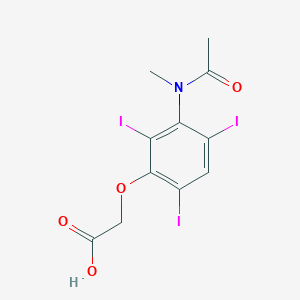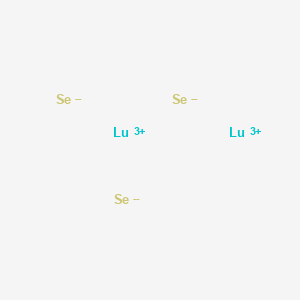
Dilutetium triselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilutetium triselenide (Lu2Se3) is a rare earth metal compound that has been gaining attention in recent years due to its unique properties and potential applications in various fields of science. This compound has been studied extensively for its optical, electrical, and magnetic properties, making it a promising candidate for use in advanced technologies and scientific research.
Wirkmechanismus
The mechanism of action of Dilutetium triselenide is not well understood, but it is believed to be related to its unique electronic and magnetic properties. Dilutetium triselenide has been shown to exhibit both semiconducting and metallic behavior, which makes it a potential candidate for use in electronic devices. Additionally, Dilutetium triselenide exhibits ferromagnetic behavior, which makes it a potential candidate for use in magnetic data storage devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dilutetium triselenide, but it is believed to be non-toxic and biocompatible. However, further research is needed to fully understand its potential effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Dilutetium triselenide is its unique properties, which make it a promising candidate for use in various fields of science. Additionally, the hydrothermal synthesis method used to synthesize Dilutetium triselenide is simple and efficient. However, one limitation of Dilutetium triselenide is its high cost, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for research on Dilutetium triselenide. One area of research is the development of Dilutetium triselenide-based electronic devices, such as solar cells and light-emitting diodes. Another area of research is the development of Dilutetium triselenide-based catalysts for use in industrial processes. Additionally, further research is needed to fully understand the mechanism of action of Dilutetium triselenide and its potential effects on living organisms.
Synthesemethoden
The synthesis of Dilutetium triselenide can be achieved through several methods, such as chemical vapor transport, solid-state reaction, and hydrothermal synthesis. Among these, the hydrothermal synthesis method is the most commonly used due to its simplicity and efficiency. In this process, Dilutetium triselenide is synthesized by reacting Dilutetium oxide (Lu2O3) and selenium (Se) in a high-pressure, high-temperature environment.
Wissenschaftliche Forschungsanwendungen
Dilutetium triselenide has been extensively studied for its potential applications in various fields of science, including optoelectronics, catalysis, and magnetic storage. In optoelectronics, Dilutetium triselenide has been shown to exhibit excellent optical properties, such as high transparency in the visible and infrared regions, making it a promising candidate for use in solar cells, photodetectors, and light-emitting diodes. In catalysis, Dilutetium triselenide has been found to exhibit high catalytic activity in various chemical reactions, such as hydrogenation and oxidation, making it a potential catalyst for industrial processes. In magnetic storage, Dilutetium triselenide has been studied for its magnetic properties, which make it a potential candidate for use in magnetic data storage devices.
Eigenschaften
CAS-Nummer |
12163-21-2 |
|---|---|
Produktname |
Dilutetium triselenide |
Molekularformel |
Lu2Se3 |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
lutetium(3+);selenium(2-) |
InChI |
InChI=1S/2Lu.3Se/q2*+3;3*-2 |
InChI-Schlüssel |
JLNSXPFEELLOLT-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Lu+3].[Lu+3] |
Kanonische SMILES |
[Se-2].[Se-2].[Se-2].[Lu+3].[Lu+3] |
Andere CAS-Nummern |
12163-21-2 |
Synonyme |
dilutetium triselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



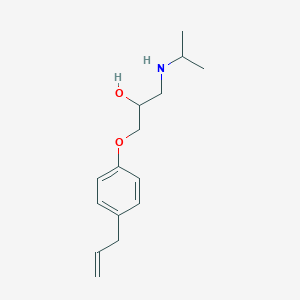
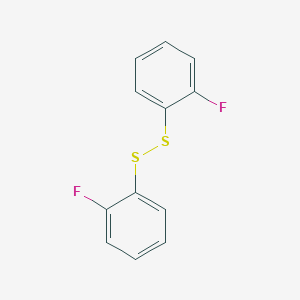
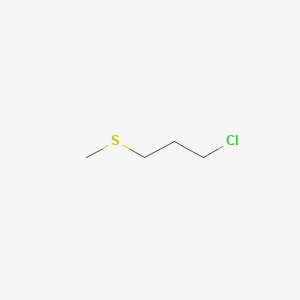
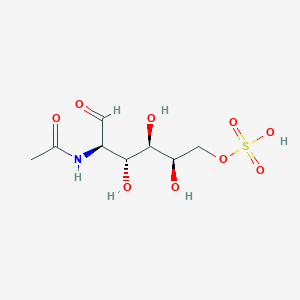
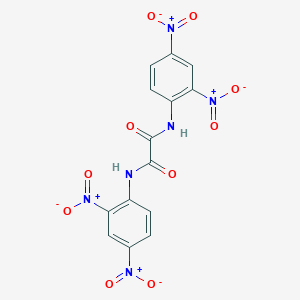
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

